2-[N'-(2,4-DINITROPHENYL)HYDRAZINECARBONYL]BENZOIC ACID
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Overview
Description
2-[N'-(2,4-DINITROPHENYL)HYDRAZINECARBONYL]BENZOIC ACID is an organic compound that features a hydrazine functional group attached to a benzoic acid moiety. This compound is known for its applications in various chemical reactions and its role in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N'-(2,4-DINITROPHENYL)HYDRAZINECARBONYL]BENZOIC ACID typically involves the reaction of 2,4-dinitrophenylhydrazine with a benzoic acid derivative. The reaction conditions often include the use of solvents such as methanol or ethanol and may require the presence of a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[N'-(2,4-DINITROPHENYL)HYDRAZINECARBONYL]BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The hydrazine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the hydrazine group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrobenzoic acid derivatives, while reduction can produce aminobenzoic acid derivatives .
Scientific Research Applications
2-[N'-(2,4-DINITROPHENYL)HYDRAZINECARBONYL]BENZOIC ACID has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds.
Biology: The compound can be used in biochemical assays to detect the presence of specific functional groups.
Industry: The compound is used in the production of dyes and pigments.
Mechanism of Action
The mechanism by which 2-[N'-(2,4-DINITROPHENYL)HYDRAZINECARBONYL]BENZOIC ACID exerts its effects involves the interaction of its hydrazine group with various molecular targets. This interaction can lead to the formation of hydrazones, which are important intermediates in many chemical reactions. The pathways involved include nucleophilic addition and condensation reactions .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenylhydrazine: A closely related compound used in similar applications.
2,4-Dinitrophenylhydrazone: Formed from the reaction of 2,4-dinitrophenylhydrazine with carbonyl compounds.
Benzoic Acid Derivatives: Various derivatives of benzoic acid that share similar chemical properties.
Uniqueness
2-[N'-(2,4-DINITROPHENYL)HYDRAZINECARBONYL]BENZOIC ACID is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form stable hydrazones makes it particularly valuable in organic synthesis and analytical chemistry .
Properties
Molecular Formula |
C14H10N4O7 |
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Molecular Weight |
346.25 g/mol |
IUPAC Name |
2-[(2,4-dinitroanilino)carbamoyl]benzoic acid |
InChI |
InChI=1S/C14H10N4O7/c19-13(9-3-1-2-4-10(9)14(20)21)16-15-11-6-5-8(17(22)23)7-12(11)18(24)25/h1-7,15H,(H,16,19)(H,20,21) |
InChI Key |
OFSDVWHQUSUUEO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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